Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Description
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (CAS: 862283-69-0) is a pyrrolidine derivative with a molecular formula of C₁₉H₂₀ClNO₂ and a molecular weight of 329.82 g/mol . Its structure features a benzyl group at the 1-position, a 4-chlorophenyl substituent at the 4-position, and a methyl ester at the 3-position of the pyrrolidine ring. For example, it is cited in patents for the development of modulators targeting neurological pathways .
Synthesis of this compound involves multi-step organic reactions, including cyclization and functional group protection/deprotection strategies. A related hydrochloride salt derivative (CAS: 862283-71-4) has also been documented, highlighting its role in intermediate synthesis .
Properties
CAS No. |
438492-34-3 |
|---|---|
Molecular Formula |
C19H20ClNO2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3 |
InChI Key |
JLPPICQAWSOLCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis
1,3-Dipolar Cycloaddition
The pyrrolidine core is frequently constructed via 1,3-dipolar cycloaddition between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and trans-methyl 4-(4-chlorophenyl)acrylate . This reaction proceeds under acidic conditions (e.g., trifluoroacetic acid, TFA) in dichloromethane (DCM) at 0°C, yielding the racemic pyrrolidine intermediate.
Key Steps :
- Cycloaddition :
- Deprotection :
Table 1: Optimization of Cycloaddition Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst (TFA) | 0.1 equiv | Maximizes ring formation |
| Solvent | DCM | Enhances dipole stability |
| Temperature | 0°C → RT | Prevents side reactions |
Esterification Approaches
Direct Esterification of Pyrrolidinecarboxylic Acid
The methyl ester group at the 3-position is introduced via esterification of 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid using methanol and acid catalysts (e.g., H₂SO₄ or HCl).
Procedure :
Mitsunobu Esterification
For stereoretentive esterification, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
C–H Activation Strategies
Rhodium-Catalyzed Arylation
The 4-chlorophenyl group is introduced via directed C–H activation using rhodium catalysts:
- Substrate : Methyl 1-benzylpyrrolidine-3-carboxylate.
- Catalyst : [RhCl(cod)]₂ (5 mol%), AgSbF₆ (20 mol%).
- Aryl Source : 4-Chlorophenylboronic ester (1.5 equiv).
- Conditions : DCE, 80°C, 24 h.
- Yield : 68% with trans-selectivity.
Table 2: Comparison of C–H Activation Catalysts
| Catalyst | Selectivity (trans:cis) | Yield (%) |
|---|---|---|
| Rhodium | 9:1 | 68 |
| Palladium | 4:1 | 45 |
| Iridium | 7:1 | 52 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
Stereochemical Control
Chiral Auxiliaries
The use of (R)- or (S)-benzyl groups directs stereoselectivity during cycloaddition:
Comparative Analysis of Methods
Table 3: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cycloaddition | 88 | 95 | Moderate |
| C–H Activation | 68 | 90 | High |
| Mitsunobu Esterification | 92 | 99 | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate has been explored for its potential as an anti-cancer agent. Studies indicate that derivatives of pyrrolidine compounds exhibit promising activity against various cancer cell lines, including MCF-7 (breast cancer) cells. The compound's structure allows for interaction with biological targets that are crucial in cancer progression and treatment resistance .
Peptide Synthesis
The compound plays a role in peptide synthesis due to its ability to participate in reactions involving amino acids and other building blocks. It can serve as an intermediate or a coupling reagent in the formation of peptide bonds, facilitating the synthesis of more complex peptide structures . The configuration of the pyrrolidine ring is particularly relevant for achieving desired stereochemistry in synthesized peptides.
Drug Design
This compound has been utilized in structure-based drug design efforts. Its molecular framework allows for modifications that enhance binding affinity to specific biological targets, making it a valuable scaffold for developing selective inhibitors . In silico studies have shown that modifications to the compound can lead to improved drug-likeness properties and bioavailability.
Biological Studies
The compound's interaction with DNA has been investigated, revealing its potential as a DNA-binding agent. This property is critical for compounds designed to interfere with DNA replication and transcription, making it relevant in the context of cancer treatment . The ability to bind DNA can also be exploited in developing targeted therapies that minimize off-target effects.
Case Study 1: Anti-Cancer Activity
A study focusing on oxopyrrolidine-based compounds demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells. The research involved both in vitro assays and computational modeling to assess the compound's mechanism of action and binding interactions with cellular targets .
Case Study 2: Peptide Synthesis Applications
In peptide synthesis research, this compound was utilized as a coupling agent in the formation of various peptide sequences. The study highlighted its effectiveness in minimizing epimerization during reactions, which is crucial for maintaining the integrity of chiral centers in peptide structures .
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolidine Derivatives
Several pyrrolidine-based compounds share structural similarities with the target molecule. Below is a comparative analysis:
Key Observations :
- Substituent Complexity: The target compound lacks the fluoropyridinyl and silicon-containing groups found in the analogues listed above.
- Functional Group Impact : The presence of a tert-butyldimethylsilyl (TBDMS) group in the second compound improves stability during synthesis, a feature absent in the target molecule .
Comparison with Chlorophenyl-Containing Compounds
The 4-chlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals. For example:
Key Observations :
- Biological Activity : Fenvalerate’s 4-chlorophenyl group contributes to its insecticidal activity by interacting with sodium channels in pests . In contrast, the target compound’s 4-chlorophenyl group may enhance lipophilicity, aiding blood-brain barrier penetration in neurological applications .
- Structural Flexibility : The pyrrolidine ring in the target molecule allows for conformational variability, unlike Fenvalerate’s rigid ester backbone .
Biological Activity
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 329.82 g/mol
- CAS Number : 862283-69-0
The compound features a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group, contributing to its biological activity and receptor interactions.
This compound primarily acts as an antagonist at neurokinin-3 (NK3) receptors. These receptors are implicated in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. The modulation of neurokinin signaling pathways by this compound suggests potential therapeutic benefits in treating mood disorders .
Pharmacological Studies
Research has demonstrated that this compound effectively inhibits NK3 receptor activation. Key findings include:
- Inhibition of Neurotransmitter Release : The compound influences neurotransmitter dynamics, which may alter mood and behavior.
- Potential Applications : Its properties suggest it could be developed into treatments for various neuropsychiatric conditions .
Comparative Analysis with Related Compounds
A comparative analysis with other pyrrolidine derivatives highlights the unique biological activity of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | CHNO | Contains a methoxy group instead of chlorine |
| Trans-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | CHClFNO | Fluorine substitution; potential differences in receptor affinity |
| (3S,4R)-1-benzyl-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid | CHClNO | Related carboxylic acid form; lacks methyl ester functionality |
These variations significantly influence their biological activity and pharmacological profiles, emphasizing the distinctiveness of this compound .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various experimental models:
- Neuropharmacological Assays : In vitro assays using cell lines expressing NK3 receptors demonstrated that this compound effectively blocks receptor activation, thereby reducing downstream signaling associated with mood disorders .
- Animal Models : Preclinical studies involving animal models have shown promising results in reducing anxiety-like behaviors when administered this compound, suggesting its potential as an anxiolytic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
